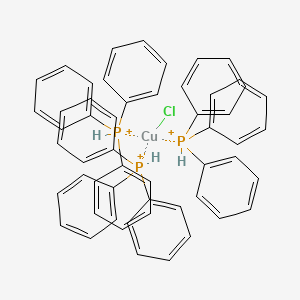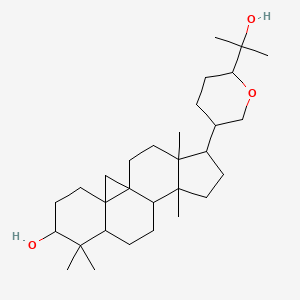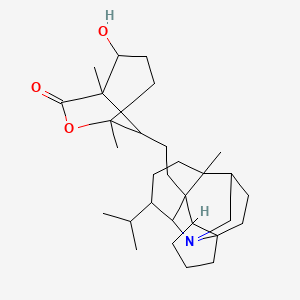
Chlorotris(triphenylphosphine)copper(I)&
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorotris(triphenylphosphine)copper(I) is a coordination complex with the chemical formula ([ (C_6H_5)_3P]_3CuCl). It is a copper(I) complex where copper is coordinated to three triphenylphosphine ligands and one chloride ion. This compound is known for its applications in organic synthesis and catalysis due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorotris(triphenylphosphine)copper(I) can be synthesized by reacting copper(I) chloride with triphenylphosphine in a suitable solvent such as ethanol or dichloromethane. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the copper(I) center. The general reaction is as follows:
CuCl+3PPh3→[Cu(PPh3)3]Cl
Industrial Production Methods
While specific industrial production methods for Chlorotris(triphenylphosphine)copper(I) are not widely documented, the synthesis generally follows the laboratory preparation methods with scale-up considerations. This includes maintaining an inert atmosphere and using larger reaction vessels and purification systems to handle increased quantities.
Chemical Reactions Analysis
Types of Reactions
Chlorotris(triphenylphosphine)copper(I) undergoes various types of reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.
Reduction: It can participate in reduction reactions, often acting as a catalyst.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with Chlorotris(triphenylphosphine)copper(I) include halides, alkyl halides, and other coordinating ligands. Reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the complex.
Major Products
The major products formed from reactions involving Chlorotris(triphenylphosphine)copper(I) depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a new copper complex with the substituted ligand.
Scientific Research Applications
Chlorotris(triphenylphosphine)copper(I) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and reductions.
Biology: While not extensively used in biological applications, its catalytic properties can be explored for biochemical transformations.
Industry: Used in the synthesis of fine chemicals and materials due to its catalytic properties.
Mechanism of Action
The mechanism by which Chlorotris(triphenylphosphine)copper(I) exerts its effects involves the coordination of the copper center to substrates, facilitating various chemical transformations. The triphenylphosphine ligands stabilize the copper center, allowing it to participate in catalytic cycles. The chloride ion can also play a role in the reactivity of the complex.
Comparison with Similar Compounds
Similar Compounds
Chlorotris(triphenylphosphine)rhodium(I): Similar in structure but contains rhodium instead of copper
Chlorotris(triphenylphosphine)cobalt(I): Contains cobalt and is used in different catalytic applications compared to the copper complex.
Uniqueness
Chlorotris(triphenylphosphine)copper(I) is unique due to its specific catalytic properties and the stability provided by the triphenylphosphine ligands. Its reactivity and applications differ from those of its rhodium and cobalt counterparts, making it valuable in specific synthetic and industrial processes.
Properties
Molecular Formula |
C54H48ClCuP3+3 |
|---|---|
Molecular Weight |
888.9 g/mol |
IUPAC Name |
chlorocopper;triphenylphosphanium |
InChI |
InChI=1S/3C18H15P.ClH.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/q;;;;+1/p+2 |
InChI Key |
BEENOGKCXKWOBB-UHFFFAOYSA-P |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9a-Dihydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione](/img/structure/B12321270.png)
![Sodium;3,5-dihydroxy-7-[6-hydroxy-8-(3-hydroxy-2-methylbutanoyl)oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12321281.png)
![6-(Furan-3-yl)-9,17-dihydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B12321293.png)

![(11-Acetyloxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) acetate](/img/structure/B12321299.png)
![(1Z,5Z)-cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate](/img/structure/B12321301.png)

![Iridium, (2,4-pentanedionato-kappaO2,kappaO4)bis[2-(2-quinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B12321316.png)
![2,2,6-trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12321324.png)
![5-acetamido-2-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12321326.png)
![4-Hydroxy-7-methyl-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B12321334.png)
![(3beta,5beta,11alpha)-3-[(7-Carboxy-1-oxoheptyl)oxy]-11,14-dihydroxy-12-oxo-bufa-20,22-dienolide](/img/structure/B12321337.png)


